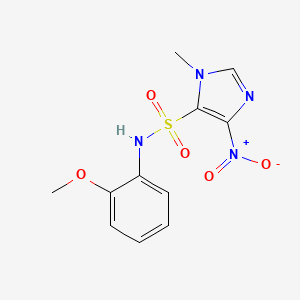![molecular formula C18H13ClN2O2S2 B14006285 3-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-2-(2-hydroxyphenyl)-1,3-thiazolidin-4-one CAS No. 77204-01-4](/img/structure/B14006285.png)
3-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-2-(2-hydroxyphenyl)-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-hydroxyphenyl)thiazolidin-4-one is a heterocyclic compound that contains both thiazole and thiazolidinone moieties. Thiazole and its derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties . The presence of the 4-chlorophenyl and 2-hydroxyphenyl groups further enhances the compound’s potential biological activities.
準備方法
The synthesis of 3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-hydroxyphenyl)thiazolidin-4-one can be achieved through various synthetic routes. One common method involves the reaction of 2-amino-5-chlorophenol with different aldehydes in the presence of N,N-dimethylformamide (DMF) and glacial acetic acid as a catalyst . This reaction can be carried out using both conventional and microwave heating techniques to improve yield and selectivity.
化学反応の分析
3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-hydroxyphenyl)thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and thiazolidinone rings.
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It exhibits significant antibacterial, antifungal, and antiviral activities.
Medicine: The compound has shown potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-hydroxyphenyl)thiazolidin-4-one involves its interaction with various molecular targets and pathways. The thiazole and thiazolidinone rings can interact with enzymes and receptors, modulating their activity. The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins contributes to its biological effects .
類似化合物との比較
Similar compounds to 3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-hydroxyphenyl)thiazolidin-4-one include other thiazole and thiazolidinone derivatives. These compounds share similar structural features and biological activities. the presence of the 4-chlorophenyl and 2-hydroxyphenyl groups in 3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-hydroxyphenyl)thiazolidin-4-one makes it unique and potentially more potent in certain applications .
特性
CAS番号 |
77204-01-4 |
|---|---|
分子式 |
C18H13ClN2O2S2 |
分子量 |
388.9 g/mol |
IUPAC名 |
3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-hydroxyphenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H13ClN2O2S2/c19-12-7-5-11(6-8-12)14-9-25-18(20-14)21-16(23)10-24-17(21)13-3-1-2-4-15(13)22/h1-9,17,22H,10H2 |
InChIキー |
MGCAUPSAQRUCKT-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)N(C(S1)C2=CC=CC=C2O)C3=NC(=CS3)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(NZ)-N-[(3-chloro-4-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B14006205.png)

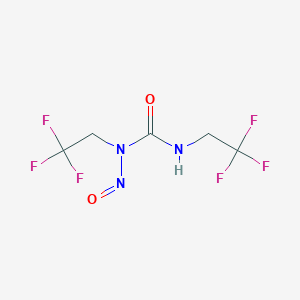
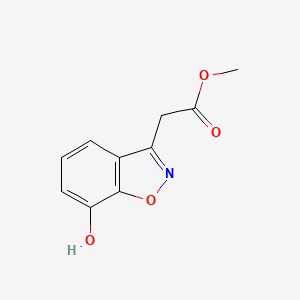
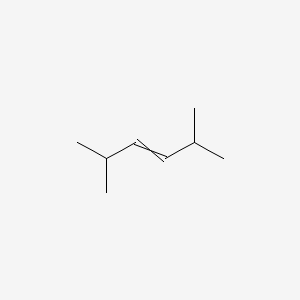
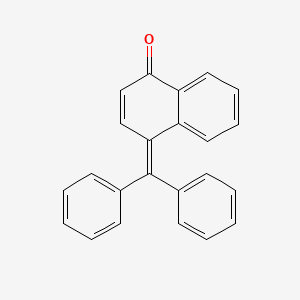

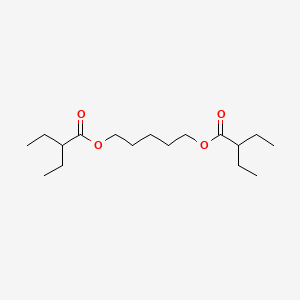
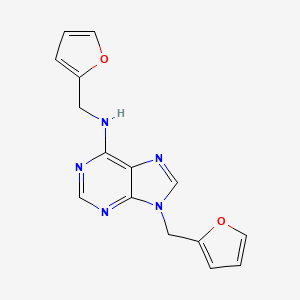
![2-[(4-Chloro-2-methylphenoxy)methyl]oxirane](/img/structure/B14006244.png)



